molecular formula C26H40N5+ B3039182 Agelasine D CAS No. 92664-80-7

Agelasine D

Cat. No. B3039182
CAS RN: 92664-80-7
M. Wt: 422.6 g/mol
InChI Key: KYYRJIBWNZAJDQ-XGBZQHFCSA-N
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Description

Agelasine D is a bioactive alkaloid that was initially isolated from a marine sponge species (Agelas sp.). It belongs to a class of compounds known as pyrrole-imidazole alkaloids (PIAs) . These compounds are intriguing due to their diverse biological activities, including antibacterial and cytotoxic effects .


Molecular Structure Analysis

The molecular structure of Agelasine D consists of a pyrrole-imidazole core , which imparts its unique properties. The specific arrangement of nitrogen atoms and aromatic rings contributes to its biological activity .


Chemical Reactions Analysis

Agelasine D exhibits a broad spectrum of antibacterial activities. It affects both Gram-positive and Gram-negative bacteria, including aerobes and anaerobes. Notably, it also demonstrates efficacy against Mycobacterium tuberculosis . Further investigations into its chemical reactivity and potential derivatives are essential for understanding its mode of action.

Scientific Research Applications

Antibacterial and Cytotoxic Activities

Agelasine D has been identified as having significant antibacterial and cytotoxic properties. A study highlights its broad spectrum of antibacterial activities, including effects on Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria. It also exhibits profound cytotoxic activity against several cancer cells, including multidrug-resistant cell lines. This compound is originally isolated from a marine sponge (Agelas sp.) (Vik et al., 2006).

Antifouling Activity

Agelasine D, along with its analogs, displays strong inhibitory effects on the settlement of Balanus improvisus cypris larvae. This suggests potential applications as an antifouling agent in marine coatings (Sjögren et al., 2008).

Inhibition of Na, K-ATPase

Agelasine D is part of a novel group of bicyclic diterpenoids that exhibit inhibitory effects on the enzymic reactions of Na, K-ATPase. These compounds were isolated from the Okinawan sea sponge Agelas sp. (Nakamura et al., 1984).

Osteoclastogenesis Suppression

This compound suppresses receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis, which is vital for bone health. It down-regulates multiple signaling pathways involved in osteoclast differentiation, suggesting potential therapeutic application in osteoporosis treatment (Kang et al., 2014).

Targeting Dormant Mycobacterium Tuberculosis

Agelasine D binds to a potential target protein in Mycobacterium tuberculosis, indicating its efficacy against dormant tuberculosis bacilli. This discovery is crucial given the challenge of tuberculosis dormancy in treatment (Arai et al., 2014).

Antimicrobial Metabolite

Agelasine D is identified among several new alkaloids isolated from marine sponges exhibiting antimicrobial activities against various pathogens, including Cryptococcus neoformans and Staphylococcus aureus (Yang et al., 2012).

properties

IUPAC Name

7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N5/c1-18(12-15-31-17-30(6)24-22(31)23(27)28-16-29-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21H,2,7-11,13-15H2,1,3-6H3,(H2,27,28,29)/q+1/b18-12+/t20-,21-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYRJIBWNZAJDQ-XGBZQHFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C=[N+](C2=NC=NC(=C21)N)C)/CC[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N5+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Agelasine D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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